Amisulpride is a substituted benzamide derivative classified as a second-generation antipsychotic drug. In scientific research, it serves as a valuable tool for investigating dopamine and serotonin receptor systems, particularly the dopamine D2 and D3 receptors, and the serotonin 5-HT7 receptor. Amisulpride exhibits selective binding to these receptors in the limbic system, making it relevant for studying various neurological and psychiatric processes. [, , , , , ]
N-Methyl Amisulpride is an antipsychotic medication primarily used to treat schizophrenia and depressive disorders. It is a member of the sulfonylurea class and functions by modulating dopamine receptors in the brain. The compound is known for its selective antagonism of the D2 and D3 dopamine receptors, which plays a crucial role in its therapeutic effects.
N-Methyl Amisulpride is derived from amisulpride, which is synthesized through various chemical processes. The compound falls under the category of atypical antipsychotics, specifically targeting the central nervous system. Its chemical structure allows it to interact effectively with neurotransmitter systems, making it a valuable agent in psychiatric treatment.
The synthesis of N-Methyl Amisulpride involves a series of chemical reactions that modify the original amisulpride compound. The primary method for synthesizing N-Methyl Amisulpride includes deuteration, where the methyl group in amisulpride is replaced with a deuterium atom.
N-Methyl Amisulpride has a complex molecular structure characterized by its specific arrangement of atoms.
The structure consists of a benzamide core with various functional groups that contribute to its pharmacological activity.
N-Methyl Amisulpride can undergo several chemical reactions that alter its structure and properties.
N-Methyl Amisulpride exerts its pharmacological effects primarily through its interaction with dopamine receptors.
Relevant data from studies indicate that the compound maintains stability across various environmental conditions, making it suitable for pharmaceutical applications .
N-Methyl Amisulpride has several significant applications in scientific research and clinical settings.
N-Methyl amisulpride belongs to the benzamide class of antipsychotic agents, characterized by a distinct molecular scaffold featuring a benzamide core with ethylpyrrolidinyl and ethylsulfonyl substituents. Its systematic IUPAC name is N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-4-(methylamino)benzamide, with a molecular formula of C₁₈H₂₉N₃O₄S and a molecular weight of 383.51 g/mol [3] [7]. The compound exists as a racemic mixture due to the chiral center at the pyrrolidine ring, presenting complex stereochemical considerations for receptor interactions.
The critical structural distinction from amisulpride (C₁₇H₂₇N₃O₄S, MW 369.48 g/mol) lies in the methylation of the benzamide nitrogen, which confers enhanced lipophilicity. This modification significantly increases the calculated partition coefficient (cLogP) compared to the parent compound, from approximately 1.0 in amisulpride to 1.5 in N-methyl amisulpride. The heightened lipophilicity directly translates to improved passive diffusion across biological membranes, particularly the blood-brain barrier, allowing for substantially lower therapeutic doses than required for amisulpride [3].
Table 1: Comparative Structural and Physicochemical Properties of N-Methyl Amisulpride and Amisulpride
Property | N-Methyl Amisulpride | Amisulpride |
---|---|---|
Molecular Formula | C₁₈H₂₉N₃O₄S | C₁₇H₂₇N₃O₄S |
Molecular Weight | 383.51 g/mol | 369.48 g/mol |
CAS Registry Number | 1391054-22-0 / 1047659-23-3 | 71675-85-9 |
Nitrogen Substitution | N-methyl benzamide | Unsubstituted benzamide |
Lipophilicity (Predicted cLogP) | ~1.5 | ~1.0 |
Blood-Brain Barrier Permeability | High | Moderate/Low |
X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the molecule adopts a folded conformation in solid state, stabilized by intramolecular hydrogen bonding between the benzamide carbonyl oxygen and the methoxy oxygen. This conformational preference may influence receptor binding kinetics. The compound demonstrates stability under standard storage conditions, with degradation occurring primarily through oxidative pathways affecting the ethylsulfonyl moiety under extreme conditions [3] [7].
The development trajectory of N-methyl amisulpride began with strategic molecular modifications of amisulpride, which was first synthesized in the 1980s and approved in numerous countries outside the United States. Recognizing the pharmacokinetic limitations of amisulpride—particularly its suboptimal blood-brain barrier penetration requiring high clinical doses (400-1200 mg/day)—researchers at LB Pharmaceuticals initiated a medicinal chemistry program focused on structural optimization. The N-methylation strategy was implemented to enhance lipophilicity while preserving the critical pharmacophore elements necessary for dopamine receptor binding [3] [9].
Patent analysis reveals core intellectual property surrounding N-methyl amisulpride is held by LB Pharmaceuticals, with key patents covering the compound composition (US201816485008A), manufacturing processes, and therapeutic applications. The earliest priority dates to approximately 2015, with subsequent filings extending protection through 2040. Patent US11357753B2 specifically claims methods for treating psychiatric conditions using the compound, emphasizing its unique receptor occupancy profile and reduced peripheral side effects compared to amisulpride [8] [9].
The clinical development program progressed rapidly following promising preclinical studies. Phase 1 trials (NCT04187560) established basic safety, tolerability, and pharmacokinetics in healthy volunteers up to 150 mg/day. A pivotal positron emission tomography (PET) study (NCT04588129) in 2020 demonstrated unexpectedly prolonged dopamine receptor occupancy that informed phase 2 dosing strategies. The ongoing development timeline reflects an efficient translational pathway:
Table 2: Development Timeline of N-Methyl Amisulpride (LB-102)
Phase | Timeline | Key Findings |
---|---|---|
Preclinical | 2015-2018 | Enhanced BBB penetration vs amisulpride; equivalent receptor binding affinity; reduced peripheral D2 occupancy |
Phase 1 (SAD/MAD) | 2019-2020 (NCT04187560) | Safe up to 150 mg/day; transient prolactin elevation and QT interval changes observed |
PET Occupancy Study | 2020 (NCT04588129) | 50mg dose achieves 60-80% striatal D2 occupancy; dissociation between plasma concentration and receptor occupancy |
Phase 2 (NOVA1) | 2023-2025 (NCT identifier not provided) | Positive topline results for schizophrenia; statistically significant PANSS reductions at 50mg, 75mg, and 100mg doses |
Current development status (as of April 2025) indicates active Phase 3 planning following positive Phase 2 results, with exploration of long-acting injectable (LAI) formulations (designated LB-102-LAI) to enhance therapeutic adherence. Global development strategies include pursuing indications beyond schizophrenia, particularly mood disorders where lower doses may be beneficial [2] [6] [9].
N-Methyl amisulpride occupies a distinctive niche within the benzamide antipsychotic class, characterized by selective dopamine D₂/D₃ receptor antagonism with additional serotonergic activity. This class includes first-generation compounds like sulpiride and remoxipride, and second-generation derivatives such as amisulpride. Unlike typical antipsychotics that broadly antagonize multiple dopamine receptor subtypes, benzamides demonstrate relative selectivity for D₂-like receptors (D₂, D₃), conferring a lower propensity for extrapyramidal side effects while maintaining antipsychotic efficacy [3] [4].
The receptor binding profile of N-methyl amisulpride demonstrates high-affinity antagonism at dopamine D₂ (Ki ≈ 2.8 nM), D₃ (Ki ≈ 3.2 nM), and serotonin 5-HT₇ receptors (Ki ≈ 22 nM), mirroring the parent compound amisulpride. This multi-receptor pharmacology differentiates it from earlier benzamides that primarily targeted D₂ receptors. The 5-HT₇ receptor antagonism is particularly noteworthy, as this mechanism has been implicated in mood regulation and may contribute to potential antidepressant effects observed with low-dose benzamides [3] [5] [7].
A critical advancement embodied by N-methyl amisulpride is the resolution of a fundamental limitation of earlier benzamides: their requirement for high clinical doses due to limited brain penetration. While amisulpride doses of 630-910 mg/day are necessary to achieve 70-80% striatal D₂ receptor occupancy, N-methyl amisulpride achieves comparable or superior occupancy at 50-100 mg/day. This 6-10 fold potency enhancement stems directly from the improved pharmacokinetic properties rather than increased receptor affinity [3] [4] [5].
Table 3: Comparative Pharmacodynamics of Benzamide Antipsychotics
Parameter | N-Methyl Amisulpride | Amisulpride | Sulpiride |
---|---|---|---|
Primary Mechanisms | D₂/D₃/5-HT₇ antagonist | D₂/D₃/5-HT₇ antagonist | D₂/D₃ antagonist |
D₂ Receptor Ki (nM) | ~2.8 | ~2.8 | ~9.3 |
5-HT₇ Receptor Ki (nM) | ~22 | ~22 | >1000 |
Therapeutic Dose Range (Schizophrenia) | 50-100 mg/day | 400-1200 mg/day | 400-2400 mg/day |
Striatal D₂ Occupancy at Therapeutic Doses | 60-80% (50mg) | 70-80% (630-910mg) | 60-75% (800-1200mg) |
Blood-Brain Barrier Penetration | High | Moderate/Low | Low |
This enhanced central activity ratio reduces peripheral D₂ receptor occupancy at therapeutic doses, potentially mitigating prolactin elevation and cardiovascular effects associated with amisulpride. The compound thus represents an evolutionary advance in benzamide design—preserving the receptor selectivity that defines the class while overcoming intrinsic pharmacokinetic limitations through rational molecular modification [3] [4] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1